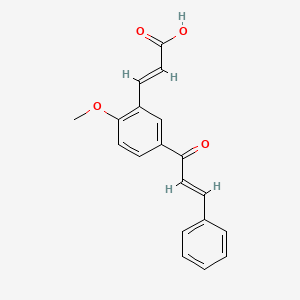
beta-Naphthylaminomethylsulfonsaeure
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Naphthylaminomethylsulfonsaeure: is a chemical compound known for its unique structure and properties. It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon. The compound contains an amino group, a methyl group, and a sulfonic acid group attached to the naphthalene ring. This combination of functional groups makes this compound a versatile compound with various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-Naphthylaminomethylsulfonsaeure typically involves the reaction of beta-naphthol with formaldehyde and a sulfonating agent. The process can be summarized as follows:
- The resulting product is then treated with a sulfonating agent such as sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group.
Beta-naphthol: is reacted with in the presence of an acid catalyst to form beta-naphthylaminomethyl.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Beta-Naphthylaminomethylsulfonsaeure undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonic acid group can participate in substitution reactions to form sulfonamides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Reagents like amines or alcohols in the presence of catalysts.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Amines and other reduced forms.
Substitution: Sulfonamides and other substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Beta-Naphthylaminomethylsulfonsaeure is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. Its unique structure allows for the formation of complex molecules with specific properties.
Biology: In biological research, this compound is used as a reagent for the detection and quantification of certain biomolecules. It can also be used in the study of enzyme kinetics and protein interactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, including surfactants, detergents, and polymers. Its ability to undergo various chemical reactions makes it a valuable building block in chemical manufacturing.
Mécanisme D'action
The mechanism of action of beta-Naphthylaminomethylsulfonsaeure involves its interaction with specific molecular targets. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins or enzymes, leading to inhibition or activation of their functions. The amino and methyl groups may also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Alpha-Naphthylaminomethylsulfonsaeure: Similar structure but with the amino group attached to the alpha position of the naphthalene ring.
Naphthylaminomethylsulfonsaeure Derivatives: Compounds with different substituents on the naphthalene ring or variations in the functional groups.
Uniqueness: Beta-Naphthylaminomethylsulfonsaeure is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
74142-13-5 |
|---|---|
Formule moléculaire |
C11H11NO3S |
Poids moléculaire |
237.28 g/mol |
Nom IUPAC |
(naphthalen-2-ylamino)methanesulfonic acid |
InChI |
InChI=1S/C11H11NO3S/c13-16(14,15)8-12-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8H2,(H,13,14,15) |
Clé InChI |
LUTLZJUCRLOLJD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)NCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















